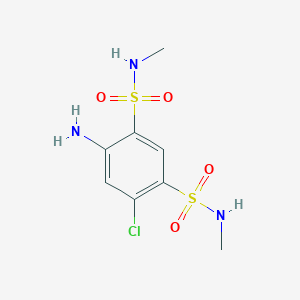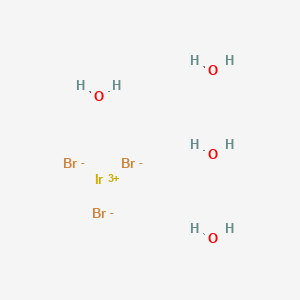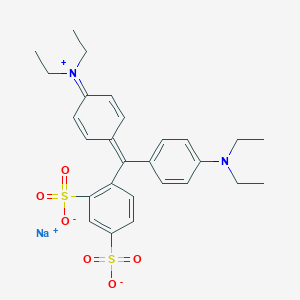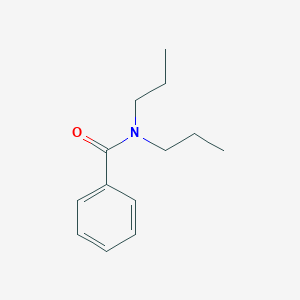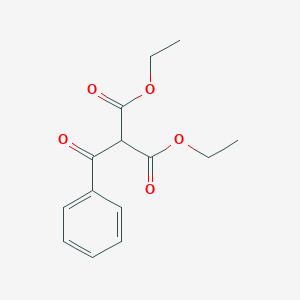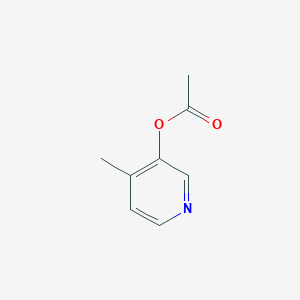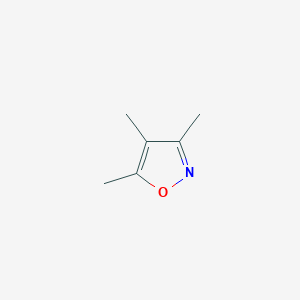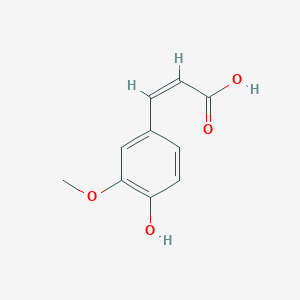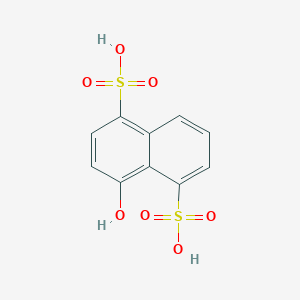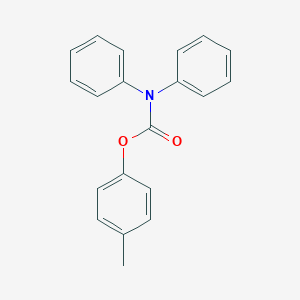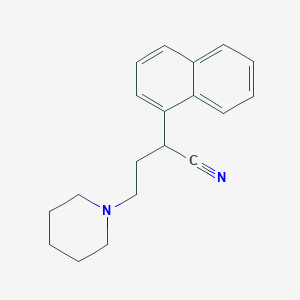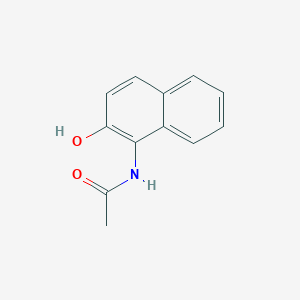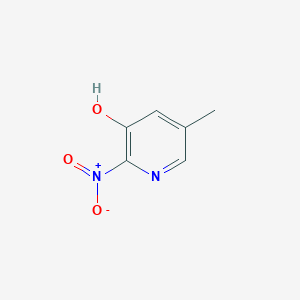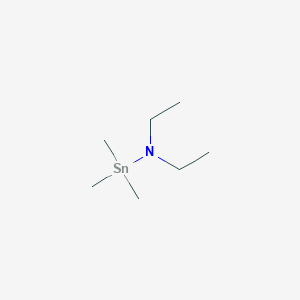
N-Ethyl-N-trimethylstannylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-trimethylstannylethanamine (ETSE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETSE is a derivative of trimethyltin, which is a toxic compound that has been extensively studied for its neurotoxic effects. However, ETSE has been found to be less toxic and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-trimethylstannylethanamine is not fully understood. However, studies have suggested that it may act as a cholinesterase inhibitor, which could contribute to its neuroprotective effects. N-Ethyl-N-trimethylstannylethanamine has also been found to modulate the activity of certain neurotransmitter receptors, which could further contribute to its effects.
Effets Biochimiques Et Physiologiques
N-Ethyl-N-trimethylstannylethanamine has been found to have various biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine in the brain, which could improve cognitive function. N-Ethyl-N-trimethylstannylethanamine has also been found to increase the levels of certain neurotrophic factors, which could promote neuronal survival and growth. Additionally, N-Ethyl-N-trimethylstannylethanamine has been found to have anti-inflammatory effects, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Ethyl-N-trimethylstannylethanamine in lab experiments is its relatively low toxicity compared to other tin compounds. This makes it a safer alternative for certain applications. Additionally, N-Ethyl-N-trimethylstannylethanamine is relatively easy to synthesize and purify, which makes it a convenient reagent for organic synthesis. However, one of the limitations of using N-Ethyl-N-trimethylstannylethanamine is its limited solubility in certain solvents, which could limit its applications in certain experiments.
Orientations Futures
There are several potential future directions for research on N-Ethyl-N-trimethylstannylethanamine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, N-Ethyl-N-trimethylstannylethanamine could be further studied for its potential applications in organic synthesis and radiolabeling.
Méthodes De Synthèse
N-Ethyl-N-trimethylstannylethanamine can be synthesized through the reaction of ethylmagnesium bromide with trimethyltin chloride. The reaction is carried out in anhydrous conditions, and the product is purified through distillation. The yield of the reaction is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
N-Ethyl-N-trimethylstannylethanamine has been found to have various applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of nitrogen-containing compounds. N-Ethyl-N-trimethylstannylethanamine has also been used in the synthesis of radiolabeled compounds for imaging studies. Additionally, N-Ethyl-N-trimethylstannylethanamine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
1068-74-2 |
|---|---|
Nom du produit |
N-Ethyl-N-trimethylstannylethanamine |
Formule moléculaire |
C7H19NSn |
Poids moléculaire |
235.94 g/mol |
Nom IUPAC |
N-ethyl-N-trimethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3CH3.Sn/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
QDFNWIQZWWQGHG-UHFFFAOYSA-N |
SMILES |
CCN(CC)[Sn](C)(C)C |
SMILES canonique |
CCN(CC)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



